{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride
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Overview
Description
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl It is a bicyclic structure containing a nitrogen atom, making it part of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalytic asymmetric reactions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitrogen-containing ring to form different amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom or the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various amines. Substitution reactions could introduce different functional groups at the nitrogen or alcohol positions.
Scientific Research Applications
{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride has several scientific research applications:
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: Another member of the azabicyclo family with similar structural features.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: A compound with a benzyl group attached to the azabicyclo scaffold.
2-Azabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
Uniqueness
{3-Azabicyclo[321]octan-1-yl}methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group This gives it distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
2792186-60-6 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
3-azabicyclo[3.2.1]octan-1-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-2-1-7(3-8)4-9-5-8;/h7,9-10H,1-6H2;1H |
InChI Key |
ZKGHZDRBMZOHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CNC2)CO.Cl |
Origin of Product |
United States |
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